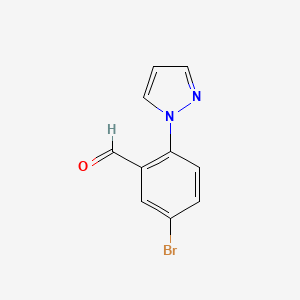![molecular formula C11H15N3 B13315319 {2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine](/img/structure/B13315319.png)
{2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine is a heterocyclic compound with a molecular formula of C₁₁H₁₅N₃ and a molecular weight of 189.26 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
This multistep process can be optimized using various reagents and catalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale multicomponent reactions, which are advantageous due to their efficiency and ability to produce a wide range of products in a single synthetic stage . These methods often utilize readily available starting materials and environmentally benign conditions to ensure scalability and sustainability .
Chemical Reactions Analysis
Types of Reactions
{2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with various functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
{2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties, particularly against cell lines such as MCF-7 and HeLa.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its broad spectrum of biological activities.
Imidazo[1,2-a]pyrimidine: Similar in structure but with different functional groups and applications.
Uniqueness
{2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
(2-propylimidazo[1,2-a]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C11H15N3/c1-2-5-9-10(8-12)14-7-4-3-6-11(14)13-9/h3-4,6-7H,2,5,8,12H2,1H3 |
InChI Key |
CSRDHNPMDYVZGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N2C=CC=CC2=N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[5-(3-Methoxy-3-oxopropyl)furan-2-YL]prop-2-enoic acid](/img/structure/B13315242.png)
![8-Azaspiro[5.6]dodecan-7-one](/img/structure/B13315247.png)
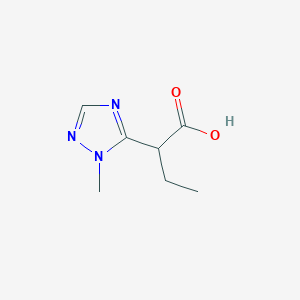
![1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide](/img/structure/B13315273.png)
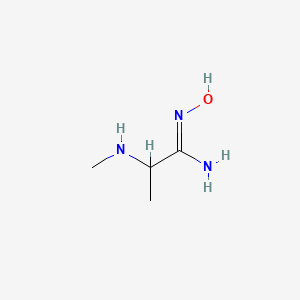
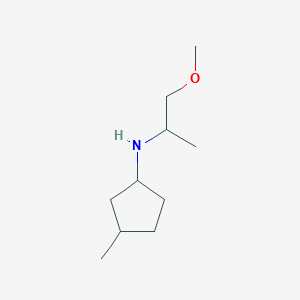
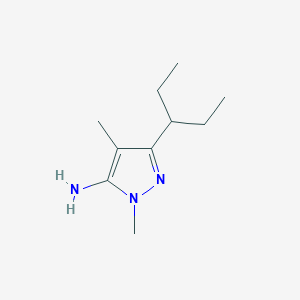
![2,2-Difluoro-2-[1-(propan-2-yl)-1H-imidazol-2-yl]acetic acid](/img/structure/B13315297.png)

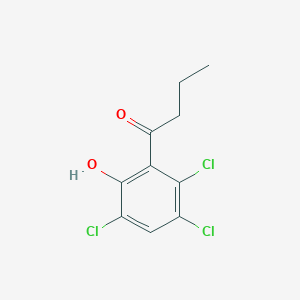
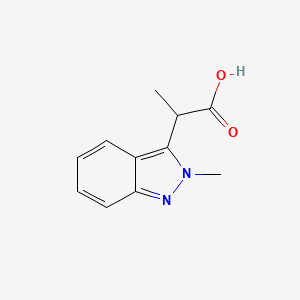
![4-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13315315.png)
![1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol](/img/structure/B13315322.png)
